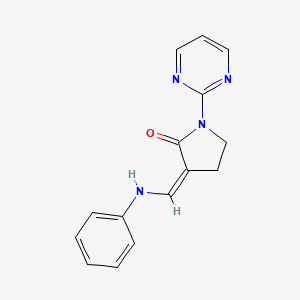

3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone

Description

Properties

IUPAC Name |

(3Z)-3-(anilinomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c20-14-12(11-18-13-5-2-1-3-6-13)7-10-19(14)15-16-8-4-9-17-15/h1-6,8-9,11,18H,7,10H2/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQZCMJYBADUCL-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=CNC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(C(=O)/C1=C\NC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone typically involves the condensation of aniline with a pyrimidinyl-substituted pyrrolidinone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinomethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Flurochloridone (CAS: 51218-45-2)

- Molecular Formula: C₁₂H₁₀Cl₂F₃NO

- Molecular Weight : ~312.12 g/mol .

- Substituents: Chlorine and chloromethyl groups at positions 3 and 4 of the pyrrolidinone ring. A 3-(trifluoromethyl)phenyl group at position 1.

- Flurochloridone’s chlorinated substituents enhance its hydrophobicity compared to the anilinomethylene group in the target compound .

1-Methyl-2-pyrrolidinone (CAS: 872-50-4)

- Molecular Formula: C₅H₉NO

- Molecular Weight : 99.13 g/mol .

- Substituents: A methyl group at position 1 of the pyrrolidinone ring.

- Key Differences: Lacks aromatic substituents (e.g., pyrimidinyl or anilinomethylene groups), resulting in lower molecular complexity. Primarily used as an industrial solvent due to its polarity and low molecular weight .

3-(Aminomethyl)pyridine (CAS: 3731-52-0)

- Molecular Formula : C₆H₈N₂

- Molecular Weight : 108.14 g/mol .

- Substituents: An aminomethyl group attached to a pyridine ring.

- Key Differences: Features a pyridine backbone instead of pyrrolidinone, limiting structural overlap. The aminomethyl group offers nucleophilic reactivity, distinct from the conjugated anilinomethylene group in the target compound .

Data Table: Comparative Analysis

Research Findings and Implications

- Bioactivity: Flurochloridone’s efficacy as a herbicide is linked to its chloro and trifluoromethyl groups, which disrupt plant cell processes. The target compound’s anilinomethylene group may confer different bioactivity, though further studies are needed .

- Synthetic Utility: 1-Methyl-2-pyrrolidinone’s simplicity contrasts with the target compound’s complexity, highlighting the trade-off between synthetic accessibility and functional diversity in pyrrolidinone chemistry .

Biological Activity

3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone, with the molecular formula C15H14N4O, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring fused with an anilinomethylene and pyrimidine moiety. This unique structure contributes to its pharmacological properties. The presence of the pyrrolidinone scaffold is significant as it is known for its versatility in drug design and biological activity.

Biological Activity Overview

The biological activity of 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone can be categorized into several key therapeutic areas:

- Anticancer Activity : Studies have shown that derivatives of pyrrolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone have demonstrated potent anticancer properties against A549 lung adenocarcinoma cells, with some derivatives reducing cell viability significantly compared to standard treatments like cisplatin .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Research indicates that certain derivatives possess selective antimicrobial properties, making them potential candidates for developing new antibiotics .

- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer proliferation and bacterial resistance mechanisms. For example, studies on similar pyrrolidine derivatives have highlighted their role as inhibitors of specific kinases involved in tumor growth .

The mechanisms through which 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone exerts its biological effects are multifaceted:

- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This leads to increased cell death in malignant cells while sparing normal cells .

- Antimicrobial Action : Its antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

- Kinase Inhibition : The inhibition of kinases by compounds like 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone can lead to reduced phosphorylation of key proteins involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Efficacy Study : A recent study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 cells. The results indicated that certain structural modifications significantly enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy against multidrug-resistant Staphylococcus aureus. Compounds derived from 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone showed promising results in inhibiting bacterial growth, suggesting potential as new therapeutic agents against resistant strains .

Data Tables

| Activity Type | Target/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 15 | Significant reduction in cell viability |

| Antimicrobial | Staphylococcus aureus | 10 | Effective against multidrug-resistant strains |

| Kinase Inhibition | Various kinases | 5 | Selective inhibition observed |

Q & A

Q. What are the recommended synthetic routes for 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous pyrrolidinone derivatives often involves condensation reactions between aniline derivatives and pyrimidine-containing precursors. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ have been shown to enhance yields in similar systems by promoting efficient coupling of aromatic amines with heterocyclic ketones . Key variables include:

- Catalyst loading : Optimal ratios (e.g., 5–10 wt% catalyst) reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and decomposition risks.

Characterization via IR and ¹H-NMR is critical to confirm the formation of the anilinomethylene moiety and pyrrolidinone ring .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- HPLC-MS : Quantify purity (>95%) and detect trace impurities.

- ¹H/¹³C-NMR : Assign signals for the anilinomethylene group (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- X-ray crystallography : Resolve conformational ambiguities, particularly the geometry of the anilinomethylene substituent .

- Elemental analysis : Validate empirical formula consistency (e.g., C, H, N content).

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer: While direct toxicity data for this compound is limited, structurally related pyrrolidinones exhibit moderate toxicity via ingestion and decomposition hazards. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of NOₓ vapors, which may form during thermal decomposition .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation.

Refer to Safety Data Sheets (SDS) of analogous compounds (e.g., pyridine derivatives) for emergency response guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

Methodological Answer: Yield inconsistencies often arise from subtle variations in reaction setup. Systematic troubleshooting steps:

- Catalyst comparison : Test Fe₂O₃@SiO₂/In₂O₃ against alternative catalysts (e.g., Pd/C) to identify substrate-specific activity .

- Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or glovebox techniques, as water may hydrolyze the pyrrolidinone ring.

- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and optimize reaction time .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The anilinomethylene group acts as an electron-deficient aryl partner in Suzuki-Miyaura couplings. Key considerations:

- Electronic effects : The pyrimidinyl substituent withdraws electron density, enhancing oxidative addition with Pd(0) catalysts.

- Steric hindrance : Substituents on the pyrrolidinone ring may slow transmetallation; computational modeling (DFT) can predict steric maps .

- Side reactions : Competing pathways (e.g., β-hydride elimination) can be mitigated by using bulky ligands (e.g., XPhos) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological or catalytic activity?

Methodological Answer:

- Pyrimidine ring modifications : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-position of the pyrimidine ring enhances electrophilicity, potentially improving binding affinity in enzyme inhibition studies .

- Pyrrolidinone substitution : Methyl groups at the 5-position increase steric bulk, reducing aggregation in solution-phase catalysis .

- Anilinomethylene tweaks : Fluorinated aniline derivatives improve metabolic stability in pharmacokinetic assays .

Q. What analytical strategies address conflicting data in thermal stability studies?

Methodological Answer:

- TGA-DSC : Quantify decomposition temperatures and identify endothermic/exothermic events. Discrepancies may arise from heating rates (e.g., 5°C/min vs. 10°C/min) .

- Mass spectrometry : Detect volatile decomposition products (e.g., NOₓ, CO) to correlate with reported toxicity profiles .

- Batch variability : Compare multiple synthesis lots to isolate impurity-driven instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.